molecular formula C19H21N3O3S B2643599 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-59-7

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Cat. No.: B2643599
CAS No.: 929975-59-7
M. Wt: 371.46
InChI Key: SYRURJRNCVMQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-b]pyridine derivatives are heterocyclic scaffolds known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The target compound features a cyclopentyl group at position 1, a methyl group at position 4, and a 4-methylbenzenesulfonate ester at position 4.

Properties

IUPAC Name

(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-7-9-16(10-8-13)26(23,24)25-18-11-14(2)17-12-20-22(19(17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRURJRNCVMQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C4CCCC4)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS No. 929975-59-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 371.45 g/mol. The compound features a pyrazolo-pyridine core structure, which is known for its diverse biological activities.

Structural Information

PropertyValue
CAS Number929975-59-7
Molecular FormulaC19H21N3O3S
Molecular Weight371.45 g/mol
IUPAC Name1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate

Pharmacological Properties

Research indicates that compounds with pyrazolo-pyridine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazolo-pyridine derivatives have shown promise as inhibitors of various kinases involved in cancer progression. They may act by blocking signaling pathways critical for tumor growth and survival.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.

The precise mechanisms by which 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate exerts its effects are still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating various pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the pyrazolo-pyridine scaffold can enhance anticancer properties .
  • Inhibition of Enzymatic Activity : Research indicated that certain pyrazole derivatives could inhibit enzymes associated with metabolic disorders, providing insights into their potential use in diabetes management .
  • Neuroprotective Effects : Preliminary studies have suggested that compounds within this class may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs from the evidence include:

Compound Name Substituents (Pyrazolo[3,4-b]pyridine Core) Molecular Formula Molecular Weight Key Properties
1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS 929975-55-3) 1,3,4-Trimethyl C₁₆H₁₇N₃O₃S 331.39 No boiling point data; sulfonate ester likely enhances solubility.
1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS 1000932-04-6) 1,3-Dimethyl, 4-propyl C₁₈H₂₁N₃O₃S 359.44 Predicted density: 1.28 g/cm³; boiling point: 543.2°C; pKa: 2.86.
Target Compound 1-Cyclopentyl, 4-methyl (Inferred) C₁₉H₂₁N₃O₃S ~371.45 (estimated) Cyclopentyl group increases lipophilicity (higher logP vs. methyl/propyl analogs).
Substituent Impact:
  • Cyclopentyl vs. Methyl/Propyl : The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl groups (methyl, propyl) in analogs. This may reduce aqueous solubility but improve membrane permeability .
  • Sulfonate Ester : Common in all analogs, this group is a hallmark of prodrug design, masking polar groups (e.g., hydroxyl) to enhance bioavailability.

Physicochemical and Predicted Properties

  • Molecular Weight : The target compound’s cyclopentyl substituent increases molecular weight (~371.45) compared to 331.39 (trimethyl analog) and 359.44 (dimethyl-propyl analog) .
  • Boiling Point : The dimethyl-propyl analog has a predicted boiling point of 543.2°C, suggesting thermal stability. Data for the cyclopentyl variant is lacking but expected to be higher due to increased molecular mass.
  • pKa : The dimethyl-propyl analog’s pKa of 2.88 indicates weak acidity, likely from the sulfonate group. The cyclopentyl group may slightly alter electronic effects.

Functional and Pharmacological Implications

  • Prodrug Potential: Sulfonate esters in analogs are hydrolyzed in vivo to release active metabolites. The cyclopentyl group may slow hydrolysis compared to methyl/propyl analogs, prolonging circulation.
  • Antimicrobial Relevance: and highlight pyrazolo[3,4-b]pyridine derivatives (e.g., moxifloxacin) as fluoroquinolone antibiotics.

Q & A

Q. How do steric effects of the 4-methylbenzene-sulfonate group influence crystallinity?

  • Methodological Answer : The sulfonate’s planarity and methyl group’s steric bulk reduce crystal symmetry, leading to monoclinic systems (e.g., space group P21/cP2_1/c) with Z’ = 1. Crystallize from DCM/hexane to enhance lattice stability .

Safety and Stability Considerations

Q. What are the key stability challenges for long-term storage of this compound?

  • Methodological Answer : Hydrolytic degradation of the sulfonate ester is a major concern. Recommendations:
  • Store under argon at −20°C in amber vials.
  • Use desiccants (e.g., silica gel) to minimize moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.